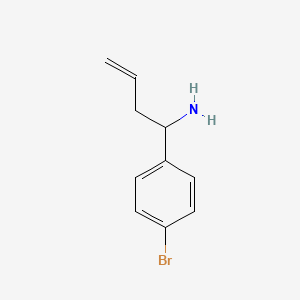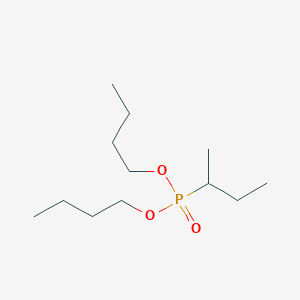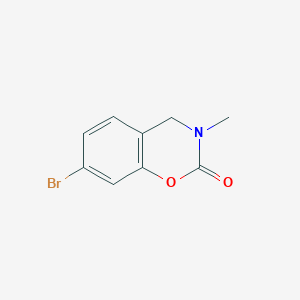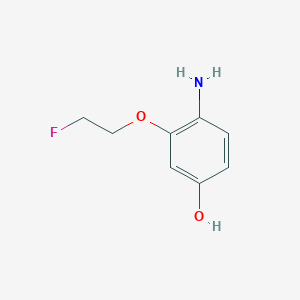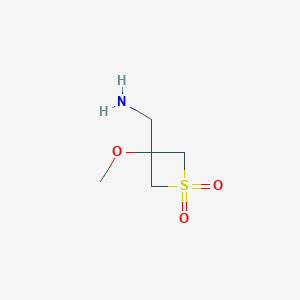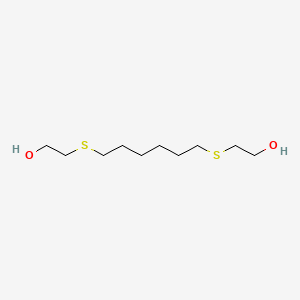
2,2'-(Hexane-1,6-diylbis(thio))bisethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Hexane-1,6-diylbis(thio))bisethanol is an organic compound with the molecular formula C10H22O2S2 It is characterized by the presence of two ethanol groups connected by a hexane chain with sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diylbis(thio))bisethanol typically involves the reaction of 1,6-dibromohexane with thiourea, followed by hydrolysis. The reaction conditions include:
Step 1: Reacting 1,6-dibromohexane with thiourea in an ethanol solvent at elevated temperatures to form the intermediate 1,6-bis(thiocyanato)hexane.
Step 2: Hydrolyzing the intermediate with sodium hydroxide to yield 2,2’-(Hexane-1,6-diylbis(thio))bisethanol.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Hexane-1,6-diylbis(thio))bisethanol may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Hexane-1,6-diylbis(thio))bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
2,2’-(Hexane-1,6-diylbis(thio))bisethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting sulfur-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Wirkmechanismus
The mechanism of action of 2,2’-(Hexane-1,6-diylbis(thio))bisethanol involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfur atoms can undergo redox reactions, playing a role in oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Hexane-1,6-diylbis(thio))diethanol
- 2,2’-(Hexane-1,6-diylbis(thio))bispropanol
- 2,2’-(Hexane-1,6-diylbis(thio))bisbutanol
Uniqueness
2,2’-(Hexane-1,6-diylbis(thio))bisethanol is unique due to its specific chain length and the presence of ethanol groups, which confer distinct solubility and reactivity properties. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
5416-14-8 |
|---|---|
Molekularformel |
C10H22O2S2 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
2-[6-(2-hydroxyethylsulfanyl)hexylsulfanyl]ethanol |
InChI |
InChI=1S/C10H22O2S2/c11-5-9-13-7-3-1-2-4-8-14-10-6-12/h11-12H,1-10H2 |
InChI-Schlüssel |
TUWUPOYDYIRWEI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCSCCO)CCSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


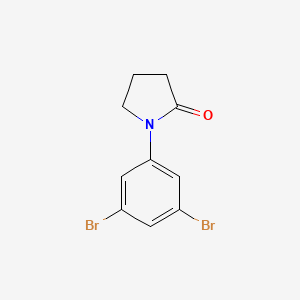
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)



